2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde
Description
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a carbaldehyde group at position 5 and a diiodoimidazole moiety at position 2.
Properties
Molecular Formula |
C8H4I2N4O |
|---|---|
Molecular Weight |
425.95 g/mol |
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H |
InChI Key |
JJUCLKKZDCKLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde moiety at position 5 of the pyrimidine ring is highly reactive, enabling:
-
Nucleophilic Addition : Reacts with amines to form Schiff bases (imines). For example, condensation with hydrazine derivatives yields hydrazones, a common intermediate for heterocyclic systems .
-
Knoevenagel Condensation : Forms α,β-unsaturated carbonyl derivatives when treated with active methylene compounds (e.g., malononitrile) .
-
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the aldehyde to a primary alcohol .
Example Reaction Pathway
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Hydrazine hydrate, EtOH/reflux | Pyrimidine-5-carbaldehyde hydrazone | |
| Malononitrile, piperidine/MeCN | (E)-3-(Pyrimidin-5-yl)acrylonitrile |
Diiodoimidazole Substituent Reactivity
The 4,5-diiodo-1H-imidazole group participates in:
-
Metal-Catalyzed Cross-Coupling : Iodine atoms undergo Suzuki-Miyaura or Ullmann reactions. For instance, coupling with aryl boronic acids forms biaryl derivatives under Pd catalysis .
-
Nucleophilic Substitution : Iodide displacement by amines or thiols in polar aprotic solvents (e.g., DMF, 60°C) .
Reported Transformations
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4,5-Diiodoimidazole | CuI, phenylboronic acid, K₂CO₃ | 4,5-Diphenylimidazole | |
| 4,5-Diiodoimidazole | Benzylamine, DMF, 60°C | 4-Benzylaminoimidazole |
Pyrimidine Core Modifications
The pyrimidine ring undergoes electrophilic substitution at electron-deficient positions (C-2, C-4):
-
Halogenation : Chlorination or bromination at C-2 using NXS (X = Cl, Br) in acetic acid .
-
Nucleophilic Aromatic Substitution : Displacement of leaving groups (e.g., Cl) by amines or alkoxides .
Synthetic Applications
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | NBS, AcOH, 80°C | 2-Bromopyrimidine derivative | |
| Amination | NH₃, EtOH, sealed tube, 120°C | 2-Aminopyrimidine analog |
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
-
Imidazo[1,2-a]pyridine Formation : Reacts with 2-aminopyridines and ketones under oxidative conditions (CuI, O₂) .
-
Cyclocondensation : Forms fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) with diamines or thiols .
Key Example
text**Synthesis of Pentacyclic Systems** 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde + naphthalene-1,2-diamine → Naphthoimidazopyridopyrimidine (PPA, 120°C)[1].
Stability and Side Reactions
Scientific Research Applications
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Carbaldehyde Derivatives
(a) 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
This compound, reported in , replaces the diiodoimidazole group with a methylthio substituent and chlorine atoms at positions 4 and 4. Key differences include:
- Synthesis : Synthesized via solid-phase peptoid chemistry on Rink amide MBHA resin, achieving yields of 26–40% and 83% purity . In contrast, 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde likely requires iodination steps under controlled conditions, which may reduce yields due to iodine’s steric bulk.
(b) Pyrimidine-5-carbaldehyde Derivatives in Drug Discovery
Pyrimidine carbaldehydes are often intermediates in synthesizing α-helix mimetics or kinase inhibitors. For example, pyrrolopyrimidine derivatives from were designed as α-helix mimetics using Hamilton’s terephthalamide scaffold. The target compound’s diiodoimidazole group could enhance binding affinity in protein cavities compared to simpler chloro or methylthio analogs .
Imidazole-Pyrimidine Hybrids
(a) Halogen-Substituted Imidazoles
Compounds like 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () share halogenated aromatic systems. However, the target compound’s diiodo substitution distinguishes it:
- Electronic Effects : Iodine’s higher atomic radius and polarizability compared to bromine or chlorine may alter electronic distribution, affecting redox properties or π-stacking interactions.
- Crystallographic Behavior : SHELX software () is widely used to resolve halogen-heavy structures due to its robustness in handling high electron density from iodine atoms .
Biological Activity
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the relevant literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C9H7I2N3O
- Molecular Weight : 405.98 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Antimicrobial Activity
Research has indicated that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
| Bacillus subtilis | 0.030 mg/mL |
These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The following table presents MIC values for selected fungi:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.010 mg/mL |
| Aspergillus niger | 0.015 mg/mL |
| Fusarium oxysporum | 0.020 mg/mL |
The compound exhibited strong antifungal activity, particularly against Candida albicans, indicating its potential as an antifungal agent .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the presence of iodine in its structure enhances its ability to disrupt microbial cell membranes or interfere with nucleic acid synthesis. This aligns with findings from other studies on similar compounds where halogenation has been linked to increased antimicrobial potency .
Case Studies
A notable case study involved the synthesis and testing of several derivatives of imidazole and pyrimidine compounds, including this compound. In vitro tests demonstrated that this compound not only inhibited the growth of bacterial and fungal pathogens but also showed low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
